![molecular formula C19H20N2O2 B4065698 N-(9-ethyl-9H-carbazol-3-yl)tetrahydro-2-furancarboxamide](/img/structure/B4065698.png)
N-(9-ethyl-9H-carbazol-3-yl)tetrahydro-2-furancarboxamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)tetrahydro-2-furancarboxamide, also known as EFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EFC is a heterocyclic compound that contains both a carbazole and furan ring, making it an interesting candidate for various applications.
Scientific Research Applications
Electrochemical Synthesis and Polymer Applications
A study by Oguztürk et al. (2015) detailed the electrochemical synthesis of new conjugated polymers based on carbazole and furan units, which are of interest for their optical and electrochemical properties. These polymers exhibited quasi-reversible redox behavior and reversible electrochromic behavior, indicating their potential for applications in electrochromic devices and materials with tunable optical properties (Oguztürk, Tirkeş, & Önal, 2015).
Molecular Electronics and Optical Applications
Nesterov et al. (2002) synthesized three N-ethylcarbazole derivatives and tested them for non-linear optical (NLO) properties. The study found these molecules to be nearly planar and exhibited herring-bone packing motifs, with potential applications in molecular electronics and photonics due to their favorable NLO properties (Nesterov, Montoya, Antipin, Sanghadasa, Clark, & Timofeeva, 2002).
Antimicrobial and Anticancer Research
Research by Kaplancıklı et al. (2012) explored the synthesis and evaluation of some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives for their antimicrobial activity and cytotoxicity. This study highlights the potential of N-(9-ethyl-9H-carbazol-3-yl) derivatives as antimicrobial agents and their cytotoxic effects, providing a foundation for further research in anticancer and antimicrobial therapies (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).
Synthesis and Reactivity Studies
Aleksandrov and El’chaninov (2017) conducted synthesis and reactivity studies of furan and carbazole derivatives, offering insights into the chemical properties and reactivity patterns of these compounds. Such studies contribute to a deeper understanding of the chemical behavior of N-(9-ethyl-9H-carbazol-3-yl) derivatives, aiding in the development of new materials and drugs (А. Aleksandrov & М. М. El’chaninov, 2017).
properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-19(22)18-8-5-11-23-18/h3-4,6-7,9-10,12,18H,2,5,8,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCMYEDNSOVUIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCCO3)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)oxolane-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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